N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(trifluoromethyl)benzamide hydrochloride is a benzothiazole-derived amide compound with a complex substitution pattern. The core structure includes:
- A 6-chloro-1,3-benzothiazole ring, providing a heterocyclic scaffold common in bioactive molecules.
- A 3-(trifluoromethyl)benzamide group linked via an amide bond, introducing electron-withdrawing and hydrophobic properties.
This compound’s design likely aims to balance lipophilicity (via CF₃ and benzothiazole) and solubility (via the protonated dimethylamino group and hydrochloride salt). Such structural features are typical in drug candidates targeting enzymes or receptors requiring hydrophobic interactions and ionic binding .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3OS.ClH/c1-26(2)9-4-10-27(19-25-16-8-7-15(21)12-17(16)29-19)18(28)13-5-3-6-14(11-13)20(22,23)24;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRXSQHUPAEGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Chlorine: Chlorination of the benzothiazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide.
Formation of Benzamide: The benzamide moiety is formed by reacting the chlorinated benzothiazole with an appropriate amine, such as 3-(dimethylamino)propylamine, under suitable conditions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino propyl chain.
Reduction: Reduction reactions could target the benzamide moiety or the benzothiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the trifluoromethyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Biological Probes: Used as a probe to study biological pathways and interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Chemical Industry: Utilized in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Employed in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound shares a benzothiazole-amide backbone with analogs but differs in substituent placement and functional groups. Below is a comparative analysis with notable analogs from the literature:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Inferred Pharmacological Activity
- Kinase Inhibition : The benzothiazole-amide scaffold is common in kinase inhibitors (e.g., RAF or EGFR inhibitors). The CF₃ group may enhance target binding .
- Antimicrobial Activity : Benzothiazole-acetamides in EP3348550A1 demonstrate antimicrobial properties, suggesting the target compound could share similar mechanisms .
- Metabolic Stability: The CF₃ group and hydrochloride salt may improve metabolic resistance and bioavailability compared to non-fluorinated analogs .
Biological Activity
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(trifluoromethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H17ClF3N3OS
- Molecular Weight : 393.91 g/mol
- CAS Number : Not specified in the provided sources.
Anticonvulsant Activity
Research indicates that compounds similar to N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(trifluoromethyl)benzamide exhibit anticonvulsant properties. A study on a series of 1,3-benzothiazol-2-yl benzamides showed significant anticonvulsant effects in models such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests. These compounds were noted for their ability to decrease immobility time without exhibiting neurotoxicity or liver toxicity .
The biological mechanisms underlying the activity of this compound may involve modulation of neurotransmitter systems, particularly those related to GABAergic and glutamatergic pathways. Benzothiazole derivatives often interact with various receptors in the central nervous system (CNS), which can lead to altered synaptic transmission and neuronal excitability.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. While specific data on this compound is limited, related compounds have shown favorable absorption profiles with minimal toxicity at therapeutic doses.
Case Study 1: Anticonvulsant Efficacy
A study evaluated a series of benzothiazole derivatives for their anticonvulsant efficacy. The results indicated that certain modifications in the molecular structure significantly enhanced their potency against seizures. The specific compound mentioned showed promising results in reducing seizure frequency and duration in animal models .
Case Study 2: CNS Depressant Effects
Another investigation examined the CNS depressant effects of similar benzothiazole compounds. The findings suggested that these compounds could potentially be used as sedatives or anxiolytics due to their ability to enhance GABA receptor activity .
Data Table: Biological Activity Summary
Q & A
Basic: What are the critical steps in synthesizing this benzothiazole derivative, and how can purity be optimized?
Answer:
The synthesis typically involves coupling a benzothiazole amine intermediate with a trifluoromethylbenzoyl chloride derivative under controlled conditions. Key steps include:
- Amidation: Reacting O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in dichloromethane (CH₂Cl₂) at 0°C under argon to prevent hydrolysis .
- Purification: Use of vacuum filtration with diethyl ether washes to isolate the product, followed by rotary evaporation and drying under vacuum at 70°C for high purity (>89% yield) .
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or CH₂Cl₂ are preferred for solubility and reaction efficiency .
Advanced: How can reaction yields be optimized for introducing the dimethylaminopropyl group into the benzothiazole scaffold?
Answer:
Yield optimization requires:
- Temperature Control: Maintaining 0–5°C during acyl chloride addition to minimize side reactions .
- Catalysts: Use of anhydrous sodium pivalate or potassium carbonate to deprotonate intermediates and enhance nucleophilicity .
- Stepwise Coupling: Sequential addition of 3-(dimethylamino)propylamine to the benzothiazole core before introducing the benzamide moiety, monitored by TLC or HPLC .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl, benzothiazole) and amine proton integration .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., expected ~450–500 g/mol for similar derivatives) .
- IR Spectroscopy: Identification of amide (C=O stretch ~1650 cm⁻¹) and benzothiazole (C-S stretch ~680 cm⁻¹) functional groups .
Advanced: How can researchers resolve structural ambiguities in analogues with overlapping spectral data?
Answer:
- 2D NMR: HSQC and HMBC correlations to assign quaternary carbons and long-range couplings (e.g., distinguishing benzothiazole C2 from amide linkages) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in crystalline derivatives .
- Comparative Analysis: Cross-referencing with published data for structurally related benzothiazoles (e.g., substituent chemical shifts in dimethylaminopropyl groups) .
Basic: What in vitro assays are used to evaluate its antimicrobial or anticancer activity?
Answer:
- Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, complemented by apoptosis markers (Annexin V/PI staining) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Answer:
- Substituent Variation: Modifying the chloro or trifluoromethyl groups to assess potency changes. For example, replacing Cl with Br may enhance lipophilicity and membrane permeability .
- Docking Studies: Using software like AutoDock to predict binding affinities to targets (e.g., bacterial DNA gyrase or tubulin) and validate with mutagenesis assays .
- Data Correlation: Comparing IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters to identify activity trends .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Ventilation: Use fume hoods during synthesis due to volatile reagents (e.g., acyl chlorides) .
- PPE: Gloves and lab coats to prevent skin contact, as benzothiazoles may exhibit sensitization potential .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Advanced: How can contradictory biological activity data across studies be addressed?
Answer:
- Standardized Assays: Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and culture conditions to minimize variability .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ ranges for anticancer activity) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic Studies: Use siRNA knockdown or enzyme inhibition assays to confirm target specificity and rule off-target effects .
Basic: What computational tools are used to predict this compound’s reactivity?
Answer:
- DFT Calculations: Gaussian or ORCA software to model electron density maps and predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers to assess stability and degradation pathways .
Advanced: How can reactive intermediates during synthesis be trapped and analyzed?
Answer:
- Low-Temperature Quenching: Rapid cooling to -78°C (using dry ice/acetone) to stabilize transient species like acylium ions .
- In Situ Spectroscopy: ReactIR or NMR to monitor intermediates in real-time .
- Trapping Agents: Use of methanol to esterify reactive acyl intermediates for LC-MS identification .
Basic: What in vitro toxicity assays are recommended for preliminary safety profiling?
Answer:
- Hepatotoxicity: HepG2 cell viability assays with ALT/AST release measurements .
- Cytotoxicity: Hemolysis assays on red blood cells to assess membrane disruption .
Advanced: How can metabolic stability and degradation pathways be studied?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
